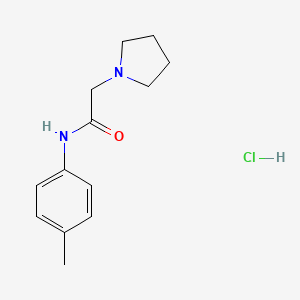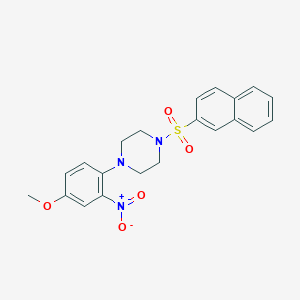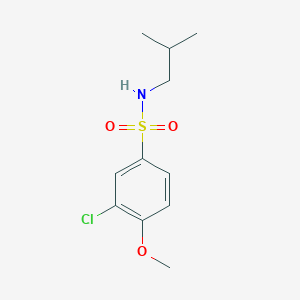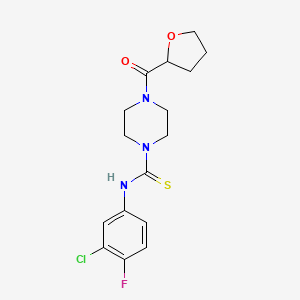
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride
説明
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a relatively new drug that has gained popularity among drug users due to its euphoric and stimulating effects. MPHP is chemically similar to other cathinones such as mephedrone and methcathinone, which are known to have addictive and harmful effects on human health.
作用機序
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synapse. This increase in neurotransmitter levels results in the euphoric and stimulating effects of N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has several biochemical and physiological effects on the human body. It increases heart rate and blood pressure, which can lead to cardiovascular complications such as heart attack and stroke. It also causes hyperthermia, which can lead to dehydration and heat stroke. N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride can also cause psychological effects such as anxiety, paranoia, and hallucinations.
実験室実験の利点と制限
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has several advantages and limitations for laboratory experiments. Its chemical structure and pharmacological properties make it a useful tool for studying the dopamine and norepinephrine systems in the brain. However, its addictive potential and harmful effects on human health make it a risky substance to work with in a laboratory setting.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride. One area of research is to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders. Another area of research is to investigate its potential as a tool for understanding the mechanisms of addiction and drug abuse. Finally, further research is needed to understand the long-term effects of N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride on human health and to develop strategies for mitigating its harmful effects.
科学的研究の応用
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has been the subject of several scientific studies to investigate its pharmacological and toxicological properties. One study found that N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride acts as a potent dopamine transporter inhibitor, which may contribute to its addictive potential. Another study found that N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride induces hyperthermia and neurotoxicity in rats, which suggests that it may have harmful effects on human health.
特性
IUPAC Name |
N-(4-methylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11-4-6-12(7-5-11)14-13(16)10-15-8-2-3-9-15;/h4-7H,2-3,8-10H2,1H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYPVQMCYJKKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B4136201.png)
![4-[2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4136202.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B4136207.png)




![methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4136241.png)

![2-[4-({[1-(1-adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B4136262.png)



![ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4136298.png)